2-Chloro-N-[[2-(dimethylsulfamoyl)-6-fluorophenyl]methyl]acetamide
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Description
“2-Chloro-N-[[2-(dimethylsulfamoyl)-6-fluorophenyl]methyl]acetamide” is a chemical compound with the CAS Number: 1110909-17-5 . It has a molecular weight of 290.77 . The IUPAC name for this compound is 2-chloro-N-{2-[(dimethylamino)sulfonyl]benzyl}acetamide . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O3S/c1-14(2)18(16,17)10-6-4-3-5-9(10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases or safety data sheets.Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-chloro-N-[[2-(dimethylsulfamoyl)-6-fluorophenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O3S/c1-15(2)19(17,18)10-5-3-4-9(13)8(10)7-14-11(16)6-12/h3-5H,6-7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRPPVHHTYORRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1CNC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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